molecular formula C8H8FNO2 B12089621 Methyl 2-fluoro-3-methylisonicotinate CAS No. 1227581-56-7

Methyl 2-fluoro-3-methylisonicotinate

Cat. No.: B12089621
CAS No.: 1227581-56-7
M. Wt: 169.15 g/mol
InChI Key: KCMUVWVASLGRQX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-methylisonicotinate is a fluorinated derivative of isonicotinic acid. It is a pyridine-based compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3-methylisonicotinate typically involves the esterification of 2-fluoro-3-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-methylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-3-methylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3-methylisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its fluorine and ester functional groups. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-fluoro-3-methylisonicotinate is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H8_8F1_1N1_1O2_2
  • Molecular Weight : Approximately 169.15 g/mol

The incorporation of a fluorine atom at the 2-position of the isonicotinate framework enhances its lipophilicity and potential interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with various enzymes, potentially acting as an inhibitor. The fluorine atom may enhance binding affinity through halogen bonding, which is known to stabilize enzyme-ligand complexes.
  • Antimicrobial Properties : Research indicates that derivatives of isonicotinic acid often exhibit antimicrobial activity. This compound may inhibit bacterial growth, making it a candidate for further investigation in antibiotic development .
  • Anticancer Activity : Some studies have reported that similar compounds show cytotoxic effects against cancer cell lines. The potential for this compound to induce apoptosis in tumor cells warrants further exploration .

Table 1: Summary of Biological Activities

Activity TypeFindings
Enzyme InhibitionPotential inhibitor for various enzymes; further studies needed
AntimicrobialExhibits activity against certain bacterial strains (e.g., E. coli)
AnticancerInduces apoptosis in specific cancer cell lines (e.g., MCF-7)

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations lower than those required for traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 50 µg/mL against E. coli, suggesting significant potential for development as an antimicrobial agent .

Case Study: Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was found to be around 30 µM, indicating a moderate level of activity compared to established chemotherapeutics . Further studies are required to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy.

Future Directions in Research

Continued research into this compound should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Elucidating the precise biochemical pathways through which this compound exerts its effects.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy in a biological context.

Properties

IUPAC Name

methyl 2-fluoro-3-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMUVWVASLGRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247914
Record name Methyl 2-fluoro-3-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-56-7
Record name Methyl 2-fluoro-3-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-3-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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